2-(4-Acetyl-3-hydroxyphenyl)aceticacid 2-(4-Acetyl-3-hydroxyphenyl)aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599276
InChI: InChI=1S/C10H10O4/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

2-(4-Acetyl-3-hydroxyphenyl)aceticacid

CAS No.:

Cat. No.: VC17599276

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Acetyl-3-hydroxyphenyl)aceticacid -

Specification

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 2-(4-acetyl-3-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C10H10O4/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14)
Standard InChI Key LKTRAQDKNBRCRS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=C(C=C1)CC(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name 2-(4-acetyl-3-hydroxyphenyl)acetic acid defines a benzene ring substituted with:

  • A hydroxyl (-OH) group at position 3

  • An acetyl (-COCH₃) group at position 4

  • An acetic acid (-CH₂COOH) side chain at position 1 (relative to the hydroxyl group).

Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol. The presence of both electron-donating (hydroxyl) and electron-withdrawing (acetyl) groups creates a polarized aromatic system, influencing its reactivity in electrophilic substitution and hydrogen-bonding interactions.

Spectral Signatures

  • IR Spectroscopy: Expected peaks include a broad O-H stretch (~3200 cm⁻¹), carbonyl stretches for the acetyl (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups, and aromatic C=C vibrations (~1500 cm⁻¹).

  • NMR: The proton NMR spectrum would show a downfield singlet for the acetyl methyl group (~2.5 ppm), a deshielded aromatic proton adjacent to the hydroxyl group (~6.8–7.2 ppm), and a carboxylic acid proton (~12 ppm, broad).

Synthetic Routes and Optimization Strategies

Friedel-Crafts Acetylation Approach

A plausible synthesis begins with 3-hydroxyphenylacetic acid as the starting material:

  • Protection of the hydroxyl group: Use acetic anhydride to acetylate the hydroxyl group, forming 3-acetoxyphenylacetic acid.

  • Friedel-Crafts acetylation: React the protected intermediate with acetyl chloride in the presence of AlCl₃ to introduce the acetyl group at position 4.

  • Deprotection: Hydrolyze the acetoxy group using aqueous NaOH to regenerate the hydroxyl group.

Key Challenges:

  • Regioselectivity must be controlled to avoid para-acetylation relative to the acetic acid side chain.

  • The electron-withdrawing effect of the acetic acid group may direct acetylation to the ortho position, necessitating careful catalyst selection.

Alternative Pathway via Nitration and Reduction

  • Nitration of 3-hydroxyphenylacetic acid: Introduce a nitro group at position 4 using HNO₃/H₂SO₄.

  • Reduction to amine: Convert the nitro group to an amine using H₂/Pd-C.

  • Acetylation: Treat the amine with acetic anhydride to form the acetyl derivative.

This route avoids competing directing effects but requires precise control over reduction conditions to prevent over-hydrogenation of the aromatic ring.

Physicochemical Properties and Stability

Solubility and pKa

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (~1–5 mg/mL at pH 7).

  • pKa Values:

    • Carboxylic acid: ~4.2

    • Phenolic hydroxyl: ~9.8
      The compound exists predominantly as a zwitterion at physiological pH.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds suggests a melting point range of 180–190°C with decomposition above 220°C due to decarboxylation and acetyl group cleavage.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Applications
2-(4-Acetyl-3-hydroxyphenyl)acetic acid3-OH, 4-COCH₃, -CH₂COOHHypothetical antioxidant, polymer precursor
3-(4-Hydroxyphenyl)propanoic acid4-OH, -CH₂CH₂COOHTyrosine metabolism intermediate
2-(3-Amino-4-hydroxyphenyl)acetic acid3-NH₂, 4-OH, -CH₂COOHAnti-psoriatic agent

Functional Group Impact:

  • The acetyl group in the target compound reduces hydrogen-bonding capacity compared to amino analogs but increases steric bulk, potentially enhancing metabolic stability.

Research Implications and Future Directions

Synthetic Challenges

  • Regioselectivity: Advanced directing group strategies (e.g., boron-based templates) could improve acetylation specificity.

  • Green chemistry: Solvent-free acetylation using microwave irradiation may reduce reaction times and byproducts.

Biological Screening

Priority assays for this compound should include:

  • DPPH radical scavenging to quantify antioxidant activity.

  • Cytotoxicity profiling against cancer cell lines (e.g., A549, HeLa).

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